Enclomiphene Citrate

Catalog No.
S527116
CAS No.
7599-79-3
M.F
C32H36ClNO8
M. Wt
598.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Enclomiphene Citrate

CAS Number

7599-79-3

Product Name

Enclomiphene Citrate

IUPAC Name

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C32H36ClNO8

Molecular Weight

598.1 g/mol

InChI

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;

InChI Key

PYTMYKVIJXPNBD-BTKVJIOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

(E)-2-(p-(2-Chloro-1,2-Diphenylvinyl)phenoxy)triethylamine, (E)-2-(p-(2-Chloro-1,2-Diphenylvinyl)phenoxy)triethylamine Citrate, Androxal, Citrate, Enclomiphene, Citrate, trans-Clomiphene, En-Clomiphene, Enclomifene, Enclomiphen, Enclomiphene, Enclomiphene Citrate, trans Clomiphene, trans Clomiphene Citrate, trans-Clomiphene, trans-Clomiphene Citrate

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Isomeric SMILES

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

The exact mass of the compound Enclomiphene citrate is 597.2129 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Clomiphene. It belongs to the ontological category of citrate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Enclomiphene Citrate is the purified (E)- or trans-isomer of clomiphene, a non-steroidal selective estrogen receptor modulator (SERM). Its primary mechanism involves antagonizing estrogen receptors at the hypothalamus and pituitary gland. This action disrupts the normal negative feedback loop, leading to an increase in gonadotropin-releasing hormone (GnRH), which in turn stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). For research purposes, this specific activity allows for the targeted stimulation of endogenous testosterone production without the confounding effects of its cis-isomer, zuclomiphene.

Substituting pure Enclomiphene Citrate with the common mixture Clomiphene Citrate introduces its geometric isomer, zuclomiphene, which has fundamentally different and often opposing biological effects. Zuclomiphene exhibits estrogenic (agonist) activity and has a significantly longer terminal half-life of about 30 days, compared to approximately 10-24 hours for enclomiphene. This disparity leads to the accumulation of the estrogenic isomer during repeated dosing, potentially confounding research outcomes by introducing unintended estrogenic signals long after the desired antagonistic effect of enclomiphene has diminished. The use of the mixed-isomer clomiphene therefore compromises experimental reproducibility and introduces a critical variable that is eliminated by procuring the pure trans-isomer, Enclomiphene Citrate.

Pharmacokinetic Separation: Rapid Clearance vs. Long-Term Accumulation of Isomers

Enclomiphene exhibits a terminal half-life of approximately 10-24 hours, facilitating rapid clearance and supporting predictable dosing schedules. In stark contrast, its isomer zuclomiphene, present in clomiphene mixtures, has a half-life of about 30 days. This dramatic difference means that with repeated administration of clomiphene citrate, the estrogenic zuclomiphene isomer accumulates in tissues while the desired antagonist, enclomiphene, is cleared relatively quickly.

Evidence DimensionTerminal Half-Life
Target Compound Data~10-24 hours
Comparator Or BaselineZuclomiphene (isomer): ~30 days
Quantified DifferenceZuclomiphene half-life is over 30 times longer than that of enclomiphene.
ConditionsPharmacokinetic studies in humans.

For reproducible, time-course dependent studies, using pure enclomiphene prevents the long-term accumulation of a confounding, estrogenic compound inherent to mixed-isomer substitutes.

Isomer-Specific Activity: Pure Estrogen Antagonism vs. Mixed Agonist/Antagonist Action

Enclomiphene is characterized as a potent estrogen receptor antagonist, which is responsible for its ability to increase gonadotropins and testosterone. Conversely, zuclomiphene, the cis-isomer found in clomiphene mixtures, is considered to have partial estrogen agonist activity. Procuring the mixed clomiphene citrate introduces a compound that actively opposes the intended anti-estrogenic mechanism of action, leading to unpredictable net effects on estrogen-sensitive systems.

Evidence DimensionEstrogen Receptor Activity
Target Compound DataAntagonist
Comparator Or BaselineZuclomiphene (isomer): Partial Agonist
Quantified DifferenceQualitatively opposite mechanisms of action at the estrogen receptor.
ConditionsIn vitro and in vivo pharmacology studies.

For any research focused on isolating the effects of estrogen receptor antagonism, the presence of an estrogen agonist is an unacceptable experimental confounder, making pure enclomiphene essential.

Hormonal Response: Targeted Testosterone Increase Without Confounding Estradiol Elevation

In a comparative study of hypogonadal men, patients switched from mixed-isomer clomiphene to pure enclomiphene showed a statistically significant difference in estradiol (E2) level changes. The clomiphene cohort had a median E2 increase of 17.5 pg/mL, whereas the enclomiphene cohort showed a median E2 change of -5.92 pg/mL. This demonstrates that while both can increase testosterone, pure enclomiphene achieves this without the simultaneous, and often undesirable, increase in serum estradiol caused by the zuclomiphene component.

Evidence DimensionMedian Change in Serum Estradiol (E2)
Target Compound Data-5.92 pg/mL
Comparator Or BaselineClomiphene Citrate (mixture): +17.5 pg/mL
Quantified DifferenceEnclomiphene led to a decrease in estradiol while clomiphene caused a significant increase (P=0.001).
ConditionsStudy of 66 hypogonadal men switched from clomiphene to enclomiphene therapy.

This evidence is critical for studies where an isolated increase in the testosterone-to-estradiol ratio is required, as using mixed isomers introduces the confounding variable of elevated estrogen.

Material Handling and Formulation: Solubility Profile for In Vitro Applications

For laboratory use, Enclomiphene Citrate is sparingly soluble in aqueous solutions but demonstrates good solubility in organic solvents recommended for preparing stock solutions. Technical datasheets specify a solubility of approximately 30 mg/mL in DMSO and dimethylformamide. This well-defined solubility provides a reliable basis for creating concentrated stock solutions for cell culture and other in vitro assays, ensuring consistent and reproducible final concentrations in experimental media. Patents have also focused on developing stable solid forms with improved handling and purity characteristics over historical preparations.

Evidence DimensionSolubility in DMSO
Target Compound DataApprox. 30 mg/mL
Comparator Or BaselineGeneral guidance for SERMs
Quantified DifferenceProvides a quantitative baseline for reproducible stock solution preparation.
ConditionsStandard laboratory conditions for preparing stock solutions for in vitro use.

Predictable solubility in standard laboratory solvents is a key procurement requirement for ensuring dose accuracy and reproducibility in cell-based and biochemical assays.

Models of Hypothalamic-Pituitary-Gonadal (HPG) Axis Regulation

Ideal for in vivo or in vitro studies requiring a clean and potent antagonist of estrogen receptors to probe the HPG axis. The compound's purity ensures that observed increases in LH, FSH, and testosterone are a direct result of antagonism, without the confounding estrogenic signaling from the zuclomiphene isomer found in clomiphene mixtures.

Reproducible Short-Term or Pulsatile Dosing Studies

The short pharmacokinetic half-life of Enclomiphene Citrate (~10-24 hours) makes it the correct choice for experimental designs that require rapid clearance or pulsatile administration. Unlike mixed isomers where zuclomiphene persists for weeks, enclomiphene allows for studying dynamic hormonal responses without the issue of long-term compound accumulation.

Assays Requiring Pure Estrogen Receptor Antagonism

For cell-based reporter assays, receptor binding studies, or any model where the goal is to specifically block estrogen receptor activity, Enclomiphene Citrate is essential. Using a mixed-isomer substitute like clomiphene would introduce zuclomiphene, a partial agonist that would interfere with the assay and produce unreliable data on the effects of pure antagonism.

Fertility and Spermatogenesis Research

In studies of male reproductive health, Enclomiphene Citrate is used to stimulate the HPG axis to increase gonadotropins and testosterone while preserving or maintaining spermatogenesis. This contrasts with the administration of exogenous testosterone, which suppresses gonadotropins and impairs sperm production, making enclomiphene a critical tool for fertility-focused research.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

597.2129448 Da

Monoisotopic Mass

597.2129448 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

J303A6U9Y6

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory.;
H361 (91.49%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Enclomiphene Citrate is the orally bioavailable citrate salt of enclomiphene, the trans-isomer of the nonsteroidal triphenylethylene compound clomiphene, with tissue-selective estrogenic and antiestrogenic activities. As a selective estrogen receptor modulator (SERM), enclomiphene binds to hypothalamic estrogen receptors, blocking the negative feedback of endogenous estrogens and stimulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus; released GnRH subsequently stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary, resulting in ovulation. In addition, this agent may bind to estrogen receptors on breast cancer cells, resulting in the inhibition of estrogen-stimulated proliferation in susceptible cell populations.

MeSH Pharmacological Classification

Selective Estrogen Receptor Modulators

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard

Health Hazard

Other CAS

43054-45-1
7599-79-3
50-41-9

Wikipedia

Enclomiphene citrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Kovac JR. Reproductive endocrinology: Oral enclomiphene citrate in obese men with hypogonadism. Nat Rev Urol. 2016 Mar;13(3):133-4. doi: 10.1038/nrurol.2015.311. Epub 2016 Jan 20. PubMed PMID: 26787395.
2: Kim ED, McCullough A, Kaminetsky J. Oral enclomiphene citrate raises testosterone and preserves sperm counts in obese hypogonadal men, unlike topical testosterone: restoration instead of replacement. BJU Int. 2016 Apr;117(4):677-85. doi: 10.1111/bju.13337. Epub 2015 Oct 23. PubMed PMID: 26496621.
3: Niederberger C. Re: Enclomiphene citrate stimulates testosterone production while preventing oligospermia: a randomized phase II clinical trial comparing topical testosterone. J Urol. 2015 Jun;193(6):2053-4. doi: 10.1016/j.juro.2015.03.052. Epub 2015 Mar 16. PubMed PMID: 25986825.
4: Wiehle RD, Fontenot GK, Wike J, Hsu K, Nydell J, Lipshultz L; ZA-203 Clinical Study Group. Enclomiphene citrate stimulates testosterone production while preventing oligospermia: a randomized phase II clinical trial comparing topical testosterone. Fertil Steril. 2014 Sep;102(3):720-7. doi: 10.1016/j.fertnstert.2014.06.004. Epub 2014 Jul 17. PubMed PMID: 25044085.
5: Wiehle R, Cunningham GR, Pitteloud N, Wike J, Hsu K, Fontenot GK, Rosner M, Dwyer A, Podolski J. Testosterone Restoration by Enclomiphene Citrate in Men with Secondary Hypogonadism: Pharmacodynamics and Pharmacokinetics. BJU Int. 2013 Jul 12. doi: 10.1111/bju.12363. [Epub ahead of print] PubMed PMID: 23875626; PubMed Central PMCID: PMC4155868.
6: Kaminetsky J, Werner M, Fontenot G, Wiehle RD. Oral enclomiphene citrate stimulates the endogenous production of testosterone and sperm counts in men with low testosterone: comparison with testosterone gel. J Sex Med. 2013 Jun;10(6):1628-35. doi: 10.1111/jsm.12116. Epub 2013 Mar 26. PubMed PMID: 23530575.
7: Kaminetsky J, Hemani ML. Clomiphene citrate and enclomiphene for the treatment of hypogonadal androgen deficiency. Expert Opin Investig Drugs. 2009 Dec;18(12):1947-55. doi: 10.1517/13543780903405608. PubMed PMID: 19938905.
8: Hill S, Arutchelvam V, Quinton R. Enclomiphene, an estrogen receptor antagonist for the treatment of testosterone deficiency in men. IDrugs. 2009 Feb;12(2):109-19. Review. PubMed PMID: 19204885.
9: Young SL, Opsahl MS, Fritz MA. Serum concentrations of enclomiphene and zuclomiphene across consecutive cycles of clomiphene citrate therapy in anovulatory infertile women. Fertil Steril. 1999 Apr;71(4):639-44. PubMed PMID: 10202872.
10: Turner RT, Evans GL, Sluka JP, Adrian MD, Bryant HU, Turner CH, Sato M. Differential responses of estrogen target tissues in rats including bone to clomiphene, enclomiphene, and zuclomiphene. Endocrinology. 1998 Sep;139(9):3712-20. PubMed PMID: 9724022.
11: Opsahl MS, Fitz TA, Rexroad CE Jr, Fritz MA. Effects of enclomiphene and zuclomiphene on basal and gonadotrophin-stimulated progesterone secretion by isolated subpopulations of small and large ovine luteal cells. Hum Reprod. 1996 Jun;11(6):1250-5. PubMed PMID: 8671435.
12: Schramm RD, Roberge S, Reeves JJ. Enclomiphene does not alter the postpartum interval of suckled beef cows. J Anim Sci. 1991 Oct;69(10):4112-6. PubMed PMID: 1778825.
13: Gregg DW, Nett TM. Effects of enclomiphene on estradiol-induced changes in LH secretion in ewes. J Anim Sci. 1990 Oct;68(10):3293-9. PubMed PMID: 2123847.
14: Westfahl PK. Enclomiphene induces luteolysis in the nonpregnant guinea pig. Experientia. 1989 Jan 15;45(1):104-6. PubMed PMID: 2492231.
15: Chang CF, Reeves JJ. Postpartum interval in beef cows shortened by enclomiphene. J Anim Sci. 1987 Jul;65(1):217-23. PubMed PMID: 3112086.
16: Schmidt GE, Kim MH, Mansour R, Torello L, Friedman CI. The effects of enclomiphene and zuclomiphene citrates on mouse embryos fertilized in vitro and in vivo. Am J Obstet Gynecol. 1986 Apr;154(4):727-36. PubMed PMID: 3083679.
17: Marth C, Daxenbichler G, Buehring GC, Hofstädter F, Dapunt O. Inhibition of the estradiol-induced growth of cultured human breast cancer cells by the anti-estrogens tamoxifen, desmethyl-tamoxifen, 4-hydroxy-tamoxifen and enclomiphene. Biochem Pharmacol. 1984 Dec 15;33(24):3951-6. PubMed PMID: 6439216.
18: Wilcox JN, Feder HH. Long-term priming with a low dosage of estradiol benzoate or an antiestrogen (enclomiphene) increases nuclear progestin receptor levels in brain. Brain Res. 1983 May 5;266(2):243-51. PubMed PMID: 6409349.
19: Huang ES, Miller WL. Estrogenic and antiestrogenic effects of enclomiphene and zuclomiphene on gonadotropin secretion by ovine pituitary cells in culture. Endocrinology. 1983 Feb;112(2):442-8. PubMed PMID: 6401242.
20: Ruenitz PC. Rabbit liver microsomal metabolism of enclomiphene. Drug Metab Dispos. 1981 Sep-Oct;9(5):456-60. PubMed PMID: 6117445.

Explore Compound Types